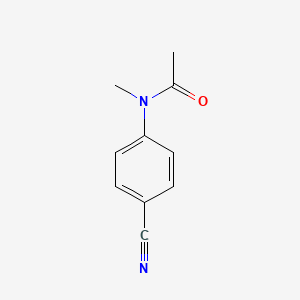

N-(4-cyanophenyl)-N-methylacetamide

Description

N-(4-Cyanophenyl)-N-methylacetamide is an acetamide derivative featuring a methyl group on the nitrogen atom and a cyano substituent at the para position of the phenyl ring. Acetamides with N-aryl and N-alkyl substitutions are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-N-methylacetamide |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,1-2H3 |

InChI Key |

DYFXEFDJOPAQDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Acetylation with Acetyl Chloride

The secondary amine is then acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base. This method, analogous to esterification protocols in Source , involves dropwise addition of acetyl chloride to a cooled (0–5°C) solution of N-methyl-4-cyanoaniline and triethylamine. After stirring at room temperature for 12 hours, the product is isolated via aqueous workup and recrystallization.

DES-Mediated N-Acylation Using Acetic Acid

Reaction Conditions and Mechanism

Source introduces a green chemistry approach using the deep eutectic solvent [ChCl][ZnCl2]2 for N-acylation of anilines. For N-(4-cyanophenyl)-N-methylacetamide, N-methyl-4-cyanoaniline is heated with acetic acid in [ChCl][ZnCl2]2 at 80°C for 4 hours. The DES acts as both solvent and catalyst, enabling efficient amide bond formation without toxic reagents.

Advantages and Limitations

- Yield : 89–92% (based on DES-acetylation of analogous anilines).

- Sustainability : The DES is recyclable for up to four cycles with <5% yield loss.

- Challenges : Requires precise control of stoichiometry to avoid over-acylation.

Industrial Adaptation of N-Methylacetamide Synthesis

Amination and Distillation

Source details N-methylacetamide production via acetic acid and methylamine reaction at 70–80°C. To adapt this for this compound, N-methyl-4-cyanoaniline replaces methylamine. The reaction proceeds under similar conditions, followed by vacuum distillation to remove excess acetic acid.

- Yield : ~78% (lower due to steric hindrance from the aromatic group).

- Scalability : Suitable for batch production in industrial reactors.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N-(4-aminophenyl)-N-methylacetamide.

Scientific Research Applications

N-(4-cyanophenyl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Substituent Effects:

- Electron-Withdrawing Groups (EWGs): N-(4-Cyanophenyl)acetamide (): The cyano group (-CN) enhances electrophilicity, improving reactivity in nucleophilic substitution or cyclization reactions. Melting point: 205°C; logP: 1.35. N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (): Trifluoroacetyl substitution increases lipophilicity (logP ~2.1 estimated), making it suitable for hydrophobic drug interactions. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Nitro and sulfonyl groups confer strong EWGs, reducing electron density on the aromatic ring and directing reactivity toward electrophilic attack.

- Electron-Donating Groups (EDGs): N-(4-Methoxyphenyl)acetamide (): Methoxy (-OCH₃) increases ring electron density, favoring electrophilic aromatic substitution. Lower melting point (∼150°C) compared to cyano analogs.

Data Table: Physical Properties of Selected Acetamides

| Compound Name | Molecular Formula | Melting Point (°C) | logP | Key Substituents |

|---|---|---|---|---|

| N-(4-Cyanophenyl)acetamide | C₉H₈N₂O | 205 | 1.37 | -CN |

| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | ~150 | 1.02 | -OCH₃ |

| N-(4-Chlorophenyl)-2-cyanoacetamide | C₉H₇ClN₂O | N/A | 1.89* | -Cl, -CN |

| N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide | C₁₀H₇F₃N₂O | N/A | 2.1* | -CN, -COCF₃ |

*Estimated based on substituent contributions.

Biological Activity

N-(4-cyanophenyl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, also known as 2-(4-cyanophenyl)-N-methylacetamide, features a cyanophenyl group attached to a N-methylacetamide moiety. This structural configuration is crucial for its biological interactions.

Target Enzymes:

The primary targets of this compound are the aromatase and sulfatase enzymes. These enzymes are key players in estrogen biosynthesis, making them critical targets for compounds aimed at treating estrogen-dependent cancers.

Mode of Action:

The compound acts by binding to the active sites of aromatase and sulfatase, inhibiting their activity. This inhibition leads to a decrease in estrogen production, which is particularly beneficial in the treatment of hormone-sensitive tumors such as breast cancer. The reduced estrogen levels disrupt various biochemical pathways involved in cell proliferation and differentiation, potentially slowing down or halting tumor growth.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 100.07 | 8.99 |

| HepG2 (Liver Carcinoma) | 99.98 | 6.92 |

| DU145 (Prostate Carcinoma) | 99.93 | 7.89 |

| MCF-7 (Breast Cancer) | 100.39 | 8.26 |

The IC50 values indicate that this compound has a strong cytotoxic effect on these cancer cell lines, outperforming some established treatments like Sunitinib .

Case Studies

-

Study on Aromatase Inhibition:

In a study focusing on the inhibition of aromatase, this compound was found to significantly reduce estrogen levels in treated cells, leading to decreased proliferation rates in estrogen-dependent cancer models. -

Mechanistic Insights:

Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells by arresting the cell cycle at specific phases and activating apoptotic pathways, including mitochondrial dysfunction and caspase activation . -

Comparative Analysis with Other Compounds:

The biological activity of this compound was compared with other cyano derivatives, highlighting its unique reactivity profile due to the presence of the cyano group, which enhances its ability to form diverse heterocyclic compounds with potential biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.